6-Chloro-3-methylene-2-chromanone
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Overview
Description
6-Chloro-3-methylene-2-chromanone is an organic compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring The presence of a chlorine atom at the 6th position and a methylene group at the 3rd position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methylene-2-chromanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloro-2-hydroxyacetophenone with formaldehyde in the presence of a base, leading to the formation of the chromanone structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methylene-2-chromanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromanones and chroman derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-3-methylene-2-chromanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylene-2-chromanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation . The pathways involved often include oxidative stress and the modulation of signaling cascades.
Comparison with Similar Compounds
Chroman-4-one: Lacks the chlorine and methylene groups but shares the core structure.
Chroman-2-one: Similar structure but with different substituents.
6-Bromo-3-methylene-2-chromanone: Similar to 6-Chloro-3-methylene-2-chromanone but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the specific positioning of the chlorine and methylene groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
92532-90-6 |
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Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
6-chloro-3-methylidene-4H-chromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-3,5H,1,4H2 |
InChI Key |
OGUYIHAZDRWKOB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
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